Z-O-tert-butyl-L-tyrosine

Peptide Synthesis Protecting Group Orthogonality Side-Chain Stability

Z-O-tert-butyl-L-tyrosine (Cbz-Tyr(tBu)-OH) is a protected L-tyrosine derivative characterized by a benzyloxycarbonyl (Cbz/Z) group on the α-amine and a tert-butyl (tBu) ether on the phenolic hydroxyl. Its CAS number is 7670-25-3.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
Cat. No. B12812569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-O-tert-butyl-L-tyrosine
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)
InChIKeyYKVBQSGNGCKQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-O-tert-butyl-L-tyrosine (Cbz-Tyr(tBu)-OH): Procurement Overview and Core Chemical Identity


Z-O-tert-butyl-L-tyrosine (Cbz-Tyr(tBu)-OH) is a protected L-tyrosine derivative characterized by a benzyloxycarbonyl (Cbz/Z) group on the α-amine and a tert-butyl (tBu) ether on the phenolic hydroxyl [1]. Its CAS number is 7670-25-3. This compound serves as a key building block in solution-phase and solid-phase peptide synthesis (SPPS), where orthogonal protecting group strategies are required to achieve regioselective deprotection and chain elongation [2]. The free acid form is a white to almost-white powder with a melting point of approximately 158-161 °C .

Why Z-O-tert-butyl-L-tyrosine Cannot Be Simply Substituted with In-Class Analogs in Peptide Synthesis


The Cbz (Z) protecting group on Z-O-tert-butyl-L-tyrosine is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, enabling distinct deprotection pathways in multi-step syntheses [1]. Replacing it with Boc-Tyr(tBu)-OH or Fmoc-Tyr(tBu)-OH would alter the deprotection sequence and may compromise the integrity of acid- or base-sensitive moieties elsewhere in the peptide [2]. Furthermore, the free acid form and the dicyclohexylamine (DCHA) salt exhibit different physical properties—such as melting point, solubility, and hygroscopicity—that directly affect handling, weighing accuracy, and reaction performance, rendering simple substitution impractical without protocol re-optimization .

Quantitative Comparative Evidence for Z-O-tert-butyl-L-tyrosine Selection


Acid Lability of tert-Butyl Ether: Direct Comparison with TMSE Protecting Group

The tert-butyl ether group in Z-O-tert-butyl-L-tyrosine undergoes up to 4% cleavage during exposure to 0.5% trifluoroacetic acid (TFA) [1]. This is in contrast to the trimethylsilylethyl (TMSE) protecting group, which demonstrates 3-4 times greater stability under identical conditions [1].

Peptide Synthesis Protecting Group Orthogonality Side-Chain Stability

Comparative Peptide Synthesis Yield and Purity: Fmoc/tBu vs. Boc/Bzl Strategy

A comparative study synthesizing T-peptide using both Fmoc/tBu and Boc/Bzl strategies reported that while the Boc method provided a slightly higher yield, the Fmoc/tBu method (which utilizes Tyr(tBu) protection) produced peptide of superior purity [1].

Solid-Phase Peptide Synthesis Fmoc Strategy Boc Strategy Synthesis Efficiency

Analytical Purity Specifications: Free Acid vs. Dicyclohexylamine Salt

Vendor analytical data indicate that the dicyclohexylamine (DCHA) salt of Z-O-tert-butyl-L-tyrosine is routinely supplied with a minimum purity specification of ≥99% by HPLC , whereas the free acid form is often specified at a minimum of 98% by HPLC [1].

Analytical Chemistry Peptide Synthesis Reagents Purity Specification Salt Selection

Optimal Application Scenarios for Z-O-tert-butyl-L-tyrosine in Peptide Research and Manufacturing


Solution-Phase Synthesis of Orthogonally Protected Peptide Fragments

The Cbz (Z) protecting group is orthogonal to the Boc and Fmoc groups commonly used in SPPS. This allows Z-O-tert-butyl-L-tyrosine to be used in solution-phase synthesis where a fragment is assembled, purified, and then coupled to a solid support. The tBu ether remains stable under the mild acidic conditions used for Boc removal, ensuring the tyrosine side chain is only deprotected during the final global cleavage [1].

Synthesis of Acid-Sensitive Peptide Conjugates

In constructs where an acid-labile linker or payload is present, the predictable, partial acid lability of the tBu ether (up to 4% in 0.5% TFA) must be managed. Using Z-O-tert-butyl-L-tyrosine allows for a two-step deprotection strategy: Z group removal via hydrogenolysis, followed by controlled, mild acid treatment to partially expose the tyrosine hydroxyl while preserving the majority of the acid-sensitive moiety [2].

Large-Scale Peptide Manufacturing Requiring High-Purity Intermediates

The availability of Z-O-tert-butyl-L-tyrosine as a dicyclohexylamine salt (CAS 16879-90-6) with a purity specification of ≥99% (HPLC) directly supports industrial-scale peptide synthesis. The higher purity reduces the need for re-purification of intermediates, improving overall process yield and reducing cost of goods . The DCHA salt also offers enhanced storage stability at room temperature, simplifying logistics and inventory management .

Research Requiring Defined tert-Butyl Ether Lability for Orthogonal Deprotection

The quantified lability of the tert-butyl ether (up to 4% cleavage in 0.5% TFA) is a well-characterized parameter. Researchers can leverage this data to design multi-step deprotection sequences where the tyrosine hydroxyl is intentionally partially deprotected at a specific stage, enabling site-specific functionalization that would be impossible with more stable protecting groups like TMSE [2].

Technical Documentation Hub

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